molecular formula C12H10OS B1277843 1-[4-(Thiophen-2-yl)phenyl]ethan-1-one CAS No. 35294-37-2

1-[4-(Thiophen-2-yl)phenyl]ethan-1-one

Cat. No.: B1277843
CAS No.: 35294-37-2
M. Wt: 202.27 g/mol
InChI Key: VZCHCIWHJLPPNF-UHFFFAOYSA-N
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Description

1-[4-(Thiophen-2-yl)phenyl]ethan-1-one is an organic compound that belongs to the class of aromatic ketones. It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a phenyl ring, which is further connected to an ethanone group.

Preparation Methods

The synthesis of 1-[4-(Thiophen-2-yl)phenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where thiophene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve refluxing the reactants in an anhydrous solvent like dichloromethane .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

1-[4-(Thiophen-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces alcohols .

Scientific Research Applications

1-[4-(Thiophen-2-yl)phenyl]ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-[4-(Thiophen-2-yl)phenyl]ethan-1-one exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. For example, its potential anticancer activity could be attributed to its ability to inhibit certain kinases or disrupt cellular signaling pathways .

Comparison with Similar Compounds

1-[4-(Thiophen-2-yl)phenyl]ethan-1-one can be compared with other thiophene-containing compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry .

Biological Activity

1-[4-(Thiophen-2-yl)phenyl]ethan-1-one, a compound featuring a thiophene moiety, has garnered attention for its diverse biological activities. This article explores its potential applications in antimicrobial and anticancer therapies, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C12H10S\text{C}_{12}\text{H}_{10}\text{S}

It consists of a phenyl group substituted with a thiophen-2-yl moiety, which enhances its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported to be comparable to standard antibiotics such as ampicillin.

Bacterial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Staphylococcus aureus50Ampicillin25
Escherichia coli100Ampicillin50
Bacillus subtilis75Chloramphenicol30

The compound's mechanism of action in antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including metastatic melanoma and leukemia cells. The cytotoxic effects are thought to arise from the compound's ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell survival.

Case Study: Anticancer Efficacy

In a study involving human melanoma cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1080
2555
5030

These findings suggest that higher concentrations significantly reduce cell viability, indicating potential for therapeutic use in oncology.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets within cells. It may act as an inhibitor of certain kinases or disrupt cellular signaling pathways critical for cancer progression and microbial growth.

Enzyme Interaction

Research has indicated that the compound may interact with enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and enhanced therapeutic effects. Such interactions could also explain the observed antimicrobial and anticancer activities.

Properties

IUPAC Name

1-(4-thiophen-2-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCHCIWHJLPPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398792
Record name 1-[4-(Thiophen-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35294-37-2
Record name 1-[4-(Thiophen-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ex-17A: 4′-Bromoacetophenone (3.98 g, 20 mmol) was dissolved in ethylene glycol dimethyl ether and then the solution was degassed with nitrogen for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (2.31 g, 2 mmol) was added, and the solution was further degassed for 10 minutes. Thiophene-2-boronic acid (3.07 g, 24 mmol) was added followed by the addition of sodium carbonate solution (2 M, 45 mL). The mixture was stirred at reflux under nitrogen overnight. Most of the solvent was removed, and water was added to the remainder. The solid was filtered out and recrystallized from ethanol and water to give 3.85 g of the desired 4′-(thien-2-yl)acetophenone as a solid, 95% yield. 1H-NMR (CDCl3) δ 7.97 (d, J=9 Hz, 2H), 7.70 (d, J=9 Hz, 2H), 7.44 (d, J=4 Hz, 1H), 7.38 (d, J=5 Hz, 1H), 7.11–7.14 (m, 1H), 2.62 (s, 3H). HMRS (EI) calcd. for C12H10OS: 202.0452; found: 202.0454.
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3.98 g
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45 mL
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2.31 g
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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